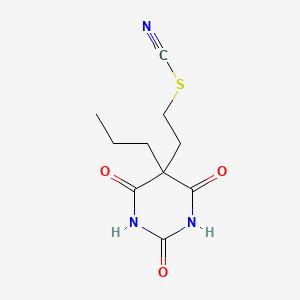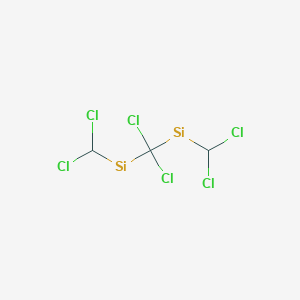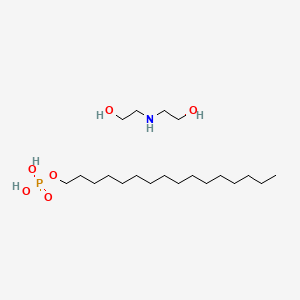![molecular formula C21H26FNO3 B14479683 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene CAS No. 64777-56-6](/img/structure/B14479683.png)
1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a hexyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluoro, nitro, and hexyloxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hexyloxyphenyl group can affect the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-nitrobenzene: Similar structure but lacks the hexyloxyphenyl group.
4-Fluoro-1-nitro-2-(hexyloxy)benzene: Similar but with different substitution pattern.
1-Fluoro-4-(hexyloxy)benzene: Lacks the nitro group.
Uniqueness
1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties
Properties
CAS No. |
64777-56-6 |
|---|---|
Molecular Formula |
C21H26FNO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-2-nitropropyl]-4-hexoxybenzene |
InChI |
InChI=1S/C21H26FNO3/c1-3-4-5-6-15-26-20-13-9-18(10-14-20)21(16(2)23(24)25)17-7-11-19(22)12-8-17/h7-14,16,21H,3-6,15H2,1-2H3 |
InChI Key |
FFYKBQNKWAVCBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

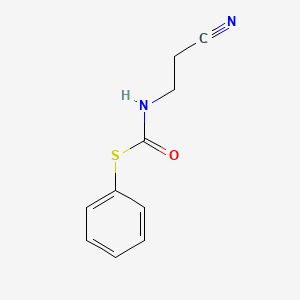
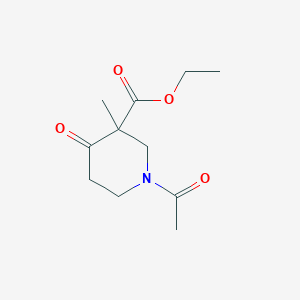
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
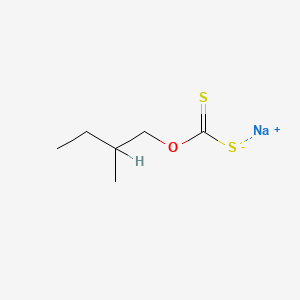

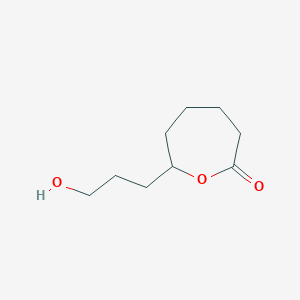
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
